molecular formula C48H99P B102954 Trihexadecylphosphane CAS No. 19280-72-9

Trihexadecylphosphane

Cat. No.: B102954
CAS No.: 19280-72-9
M. Wt: 707.3 g/mol
InChI Key: YHLFKRHUIBDYJG-UHFFFAOYSA-N
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Description

Trihexadecylphosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three hexadecyl groups. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various chemical reactions and industrial processes. This compound is particularly noted for its stability and unique chemical properties, making it a valuable compound in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihexadecylphosphane can be synthesized through several methods, including the reaction of phosphorus trichloride with hexadecylmagnesium bromide or hexadecyl lithium. The general reaction can be represented as follows: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{MgBr} \rightarrow \text{P}(\text{C}{16}\text{H}{33})3 + 3 \text{MgClBr} ] Alternatively, the reaction with hexadecyl lithium can be used: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{Li} \rightarrow \text{P}(\text{C}{16}\text{H}_{33})_3 + 3 \text{LiCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of phosphorus trichloride with hexadecyl chloride in the presence of a strong base such as sodium or potassium. This method is preferred due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Trihexadecylphosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide. [ 2 \text{P}(\text{C}{33}){33})_3 ]

    Substitution: It can participate in substitution reactions where the hexadecyl groups are replaced by other alkyl or aryl groups.

    Reduction: It can be reduced to form lower oxidation state phosphines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or aryl halides are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Reduction: Lower oxidation state phosphines.

Scientific Research Applications

Trihexadecylphosphane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its stability and unique electronic properties make it suitable for forming complexes with transition metals.

    Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trihexadecylphosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups. It is known for its use in the Wittig reaction and as a ligand in transition metal complexes.

    Triethylphosphine: Another tertiary phosphine with three ethyl groups. It is less bulky than trihexadecylphosphane and is used in different catalytic applications.

    Tributylphosphine: A tertiary phosphine with three butyl groups. It is used in organic synthesis and as a ligand in metal complexes.

Uniqueness: this compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains increase the hydrophobicity and steric bulk of the molecule, influencing its reactivity and the stability of its metal complexes. This makes it particularly useful in applications where such properties are advantageous, such as in the formation of stable, hydrophobic metal complexes for catalysis.

Properties

IUPAC Name

trihexadecylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H99P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLFKRHUIBDYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H99P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501965
Record name Trihexadecylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19280-72-9
Record name Trihexadecylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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